N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide
Description
N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide is a complex organic compound that features a combination of pyrrolidine, piperidine, and triazole moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor modulators, or other bioactive agents.
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O2/c31-23(27-22-10-12-28(17-22)16-21-4-2-1-3-5-21)7-6-20-8-13-29(14-9-20)24(32)11-15-30-19-25-18-26-30/h1-5,18-20,22H,6-17H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPQUIXOTDXFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)C(=O)CCN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Benzylation: The pyrrolidine ring is then benzylated using benzyl halides under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized separately and then functionalized with the triazole moiety.
Coupling Reactions: The final step involves coupling the benzylpyrrolidine and triazole-functionalized piperidine through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, or PCC for oxidation reactions.
Reducing Agents: LiAlH4 or NaBH4 for reduction reactions.
Nucleophiles: Alkyl halides or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the amide bond may produce primary or secondary amines.
Scientific Research Applications
N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide would depend on its specific molecular targets. It may interact with enzymes or receptors, modulating their activity through binding interactions. The triazole moiety, in particular, is known for its ability to coordinate with metal ions, potentially affecting metalloproteins.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]propanamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
